molecular formula C11H14F3N3O2 B11807799 tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate CAS No. 1196155-03-9

tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate

Cat. No.: B11807799
CAS No.: 1196155-03-9
M. Wt: 277.24 g/mol
InChI Key: MOKGARDGZTUZPL-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a pyrimidine ring substituted with a methyl group at the 2-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method involves the use of tert-butyl carbamate and 2-methyl-6-(trifluoromethyl)pyrimidine-4-amine as starting materials. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and tert-butyl alcohol .

Scientific Research Applications

tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various applications .

Properties

CAS No.

1196155-03-9

Molecular Formula

C11H14F3N3O2

Molecular Weight

277.24 g/mol

IUPAC Name

tert-butyl N-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]carbamate

InChI

InChI=1S/C11H14F3N3O2/c1-6-15-7(11(12,13)14)5-8(16-6)17-9(18)19-10(2,3)4/h5H,1-4H3,(H,15,16,17,18)

InChI Key

MOKGARDGZTUZPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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